

initial studies on fenazaquin acaricidal activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to the Initial Acaricidal Studies of **Fenazaquin**

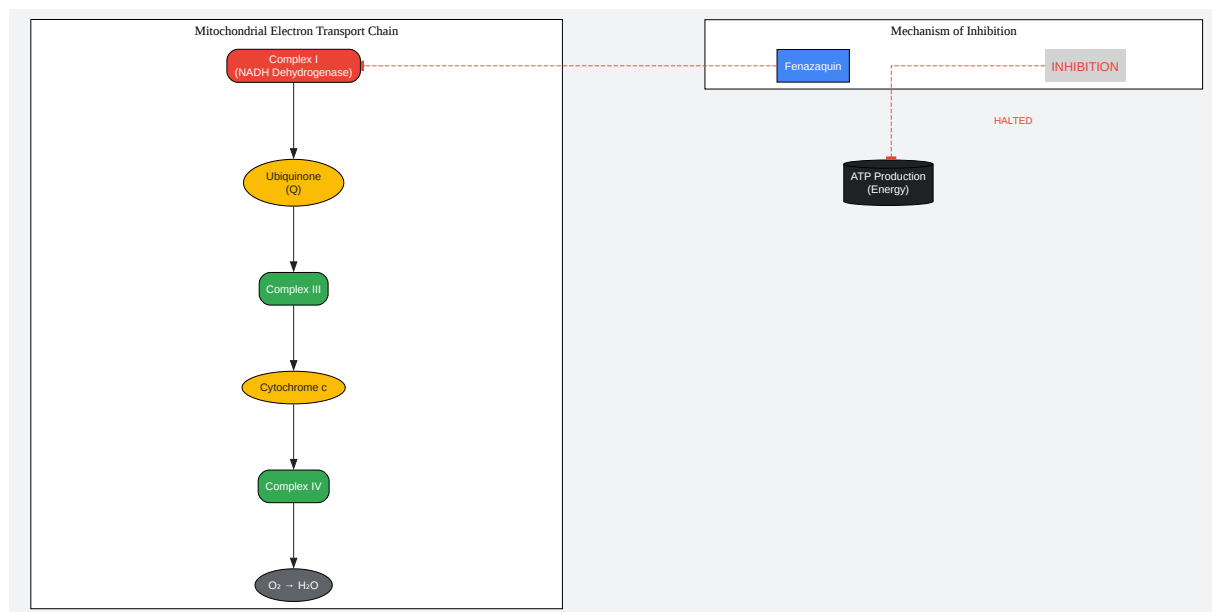
Introduction

Fenazaquin is a broad-spectrum, non-systemic acaricide belonging to the quinazoline chemical class.^{[1][2]} It is utilized for the control of a wide array of phytophagous mites that infest various agricultural crops, including fruits, vegetables, nuts, and ornamentals.^{[3][4]}

Fenazaquin demonstrates efficacy through both contact and ingestion, affecting all life stages of mites, including eggs (ovicidal activity), larvae, nymphs, and adults.^{[5][6]} This technical guide provides a comprehensive overview of the initial studies on **fenazaquin**'s acaricidal activity, focusing on its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism: Mode of Action

Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).^{[7][8]} This disruption halts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and eventual death of the mite.^[9] This mechanism classifies **fenazaquin** as a Mitochondrial Electron Transport Inhibitor (METI).^{[3][8]}



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Caption: Fenazaquin's mode of action via inhibition of Complex I in the electron transport chain.

Quantitative Efficacy Data

Initial research focused on quantifying the lethal and sublethal effects of **fenazaquin** on target mite species, primarily the two-spotted spider mite (*Tetranychus urticae*), a common agricultural pest.

Table 1: Lethal Toxicity of Fenazaquin

This table summarizes the key metrics for the lethal activity of **fenazaquin** against adult mites.

| Mite Species | Metric | Value | Conditions | Reference |
|---------------------|------------------|--------------------------|---------------------------------------|-----------|
| Tetranychus urticae | LC ₅₀ | 1.440 mg L ⁻¹ | Laboratory Bioassay | [10] |
| Tetranychus urticae | LT ₅₀ | ~8 hours | 1.50 mg L ⁻¹ concentration | [10] |
| Panonychus citri | LC ₅₀ | Higher than Acequinocyl | Laboratory Bioassay | [11] |
| Varroa destructor | Efficacy | >80% reduction | Semi-field evaluation | [12] |

Table 2: Ovicidal and Adulticidal Activity in Field and Lab Studies

Fenazaquin exhibits strong ovicidal (egg-killing) properties and provides effective control of adult mites in various formulations and application rates.

| Mite Species | Formulation | Dosage | Activity | Reference |
|------------------------------|--------------------|--------------------------------|----------------------------------|-----------|
| Tetranychus urticae | 10 EC | 75-150 g a.i. ha ⁻¹ | >70% egg mortality | [10] |
| Tetranychus urticae | 18.3% w/w (200 SC) | 1.25 ml L ⁻¹ | 100% adult mortality (24h) | [13] |
| Red Spider Mite (Tea) | 10% EC | 400 ml acre ⁻¹ | Effective control | [9] |
| Yellow Mite (Chilli) | 10% EC | 500 ml acre ⁻¹ | Effective control | [9] |
| Tetranychus urticae (Tomato) | 200 SC | 625 ml ha ⁻¹ | Significant population reduction | [14] |

Table 3: Sublethal Effects on Mite Life Table Parameters

Even at concentrations that are not immediately lethal, **fenazaquin** can have significant negative impacts on the population dynamics of mites.

| Mite Species | Concentration | Parameter Affected | Observed Effect | Reference |
|---|--|---|-------------------------|-----------|
| Tetranychus urticae | LC ₁₀ , LC ₂₀ , LC ₃₀ | Developmental Period | Increased (prolonged) | [1] |
| Tetranychus urticae | LC ₂₀ , LC ₃₀ | Intrinsic Rate of Increase (r) | Significantly reduced | [1] |
| Tetranychus urticae | LC ₂₀ , LC ₃₀ | Net Reproductive Rate (R ₀) | Significantly reduced | [1] |
| Panonychus citri | LC ₂₀ , LC ₃₀ | Total Fecundity | Considerably decreased | [11] |
| Amblyseius swirskii (Predatory Mite) | LC ₁₀ , LC ₂₀ , LC ₃₀ | Intrinsic Rate of Increase (r) | Significantly decreased | [15] |

Experimental Protocols

The evaluation of **fenazaquin**'s acaricidal properties relies on standardized laboratory and field methodologies designed to assess toxicity and efficacy.

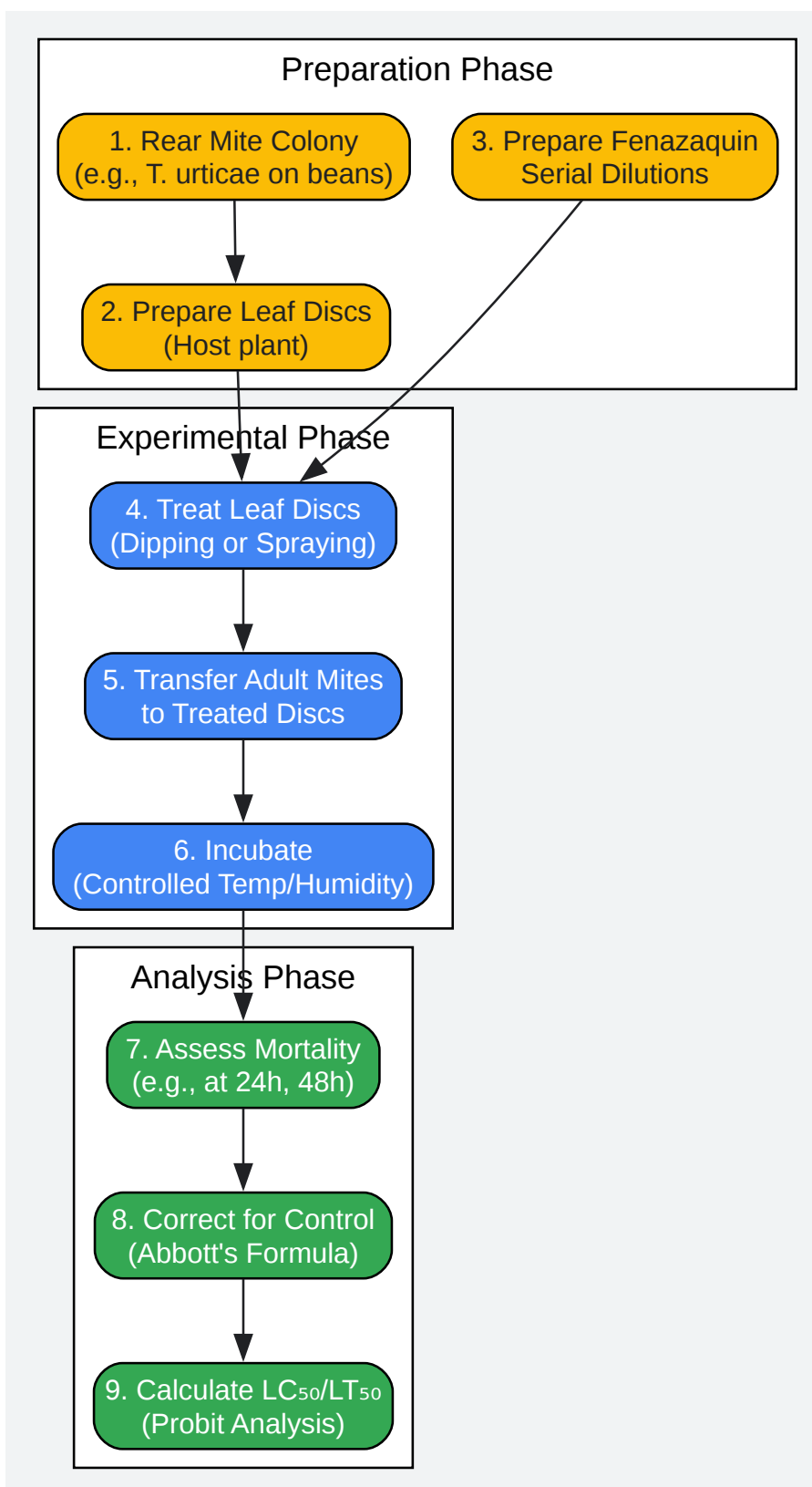
Laboratory Bioassay: Leaf Disc Method

This is a common method for determining the contact and residual toxicity of an acaricide against mites like *Tetranychus urticae*.

Methodology:

- Mite Rearing: A healthy, age-standardized population of the target mite species is reared on a suitable host plant (e.g., bean plants, *Vigna unguiculata*) under controlled laboratory conditions (e.g., 25 ± 2°C, 55 ± 5% RH).[6][16]

- Preparation of Test Arenas: Leaf discs (e.g., 3 cm diameter) are cut from untreated host plant leaves. These discs are placed with the lower surface facing up on a layer of wet cotton or agar in a Petri dish to keep them turgid and confine the mites.[16]
- Acaricide Application: A range of **fenazaquin** concentrations is prepared by diluting a stock solution. The leaf discs are treated by dipping them into the respective test solutions for a short duration or by spraying. Control discs are treated with water or a solvent blank.[17]
- Mite Exposure: Once the treated discs are dry, a specific number of adult female mites (e.g., 20-30) are transferred onto each disc.[16]
- Incubation: The Petri dishes are sealed (with ventilation) and kept in a growth chamber under controlled temperature, humidity, and photoperiod.[1][16]
- Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) post-exposure. Mites are considered dead if they are unable to move a leg when lightly prodded with a fine brush.[13]
- Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate lethal concentration (LC) values, such as the LC₅₀. [13]



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Caption: Standard experimental workflow for a leaf disc acaricide bioassay.

Ovicidal Activity Assay

This protocol specifically measures the effect of the acaricide on mite eggs.

Methodology:

- **Egg Collection:** Adult female mites are placed on leaf discs and allowed to lay eggs for a limited period (e.g., 24 hours). The adult mites are then removed, leaving behind eggs of a known age.[\[10\]](#)
- **Application:** The leaf discs containing the eggs are treated with different concentrations of **fenazaquin** as described in the leaf disc method.
- **Incubation:** The treated discs are incubated under controlled conditions until the eggs in the control group have hatched.
- **Assessment:** The number of hatched and unhatched eggs is counted on each disc. Efficacy is calculated as the percentage of egg mortality.[\[10\]](#)

Field Efficacy Trials

Field trials are essential to evaluate the performance of an acaricide under real-world agricultural conditions.

Methodology:

- **Plot Design:** The experiment is set up in a crop field with a natural or augmented mite population. A randomized block design is typically used with multiple replicate plots for each treatment.
- **Treatments:** Treatments include different application rates of **fenazaquin** (e.g., in g a.i. ha⁻¹), a standard acaricide for comparison (positive control), and an untreated control.[\[10\]](#)[\[14\]](#)
- **Application:** The acaricide is applied using standard field equipment (e.g., backpack sprayer, airblast sprayer) to ensure uniform coverage of the crop foliage.[\[5\]](#)
- **Population Sampling:** The mite population density (number of mites per leaf or per cm²) is assessed before the application and at set intervals afterward (e.g., 3, 7, and 14 days after

spraying).[14]

- Data Collection: Samples of leaves are collected from each plot, and the number of mites (of different life stages) is counted in the laboratory using a microscope.
- Analysis: The percentage reduction in the mite population is calculated for each treatment relative to the untreated control. Data on crop yield and any signs of phytotoxicity are also recorded.[10][14]

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- To cite this document: BenchChem. [initial studies on fenazaquin acaricidal activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672487#initial-studies-on-fenazaquin-acaricidal-activity]

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